Procyclidine Procyclidine Procyclidine is a tertiary alcohol that consists of propan-1-ol substituted by a cyclohexyl and a phenyl group at position 1 and a pyrrolidin-1-yl group at position 3. It has a role as a muscarinic antagonist, an antiparkinson drug and an antidyskinesia agent. It is a tertiary alcohol and a member of pyrrolidines.
A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.
Procyclidine is an Anticholinergic. The mechanism of action of procyclidine is as a Cholinergic Antagonist.
PROCYCLIDINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955 and is indicated for parkinson disease.
Procyclidine is only found in individuals that have used or taken this drug. It is a muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism. The mechanism of action is unknown. It is thought that Procyclidine acts by blocking central cholinergic receptors, and thus balancing cholinergic and dopaminergic activity in the basal ganglia. Many of its effects are due to its pharmacologic similarities with atropine. Procyclidine exerts an antispasmodic effect on smooth muscle, and may produce mydriasis and reduction in salivation.
See also: Glycopyrrolate (related).
Brand Name: Vulcanchem
CAS No.: 77-37-2
VCID: VC0540230
InChI: InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
SMILES: Array
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol

Procyclidine

CAS No.: 77-37-2

Cat. No.: VC0540230

Molecular Formula: C19H29NO

Molecular Weight: 287.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Procyclidine - 77-37-2

Specification

CAS No. 77-37-2
Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
IUPAC Name 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol
Standard InChI InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Standard InChI Key WYDUSKDSKCASEF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O
Appearance Solid powder
Colorform Crystals from petroleum ether
Melting Point 85.5 to 86.5 °C
86 °C

Introduction

Chemical Structure and Physicochemical Properties

Procyclidine, chemically designated as 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol, belongs to the class of aralkylamines. Its molecular formula is C19H29NO\text{C}_{19}\text{H}_{29}\text{NO}, with a molar mass of 287.44 g/mol . The hydrochloride salt form (C19H29NOHCl\text{C}_{19}\text{H}_{29}\text{NO} \cdot \text{HCl}) is commonly used clinically, exhibiting enhanced solubility in water (3.0 g/100 mL) and stability .

Key Structural Features:

  • Tertiary amine: Facilitates blood-brain barrier penetration .

  • Bicyclic framework: Comprising cyclohexyl and phenyl groups linked to a pyrrolidine moiety, critical for muscarinic receptor affinity .

  • Chiral center: The (S)-enantiomer demonstrates higher pharmacological activity .

Table 1: Physicochemical Properties of Procyclidine Hydrochloride

PropertyValue
Molecular Weight323.90 g/mol
Melting Point226–227°C (dec.)
Partition Coefficient (logP)4.2
SolubilityWater: 3.0 g/100 mL; Ethanol: High

Pharmacological Profile

Procyclidine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M1, M3, and M4 subtypes, with binding affinities (KiK_i) of 12.4 nM, 7 nM, and 7 nM, respectively . This selectivity underpins its efficacy in mitigating extrapyramidal symptoms (EPS) by restoring dopaminergic-cholinergic equilibrium in the striatum .

Mechanism of Action:

  • Central effects: Blocks postsynaptic mAChRs in the basal ganglia, reducing excessive cholinergic tone associated with Parkinsonism .

  • Peripheral effects: Inhibits salivary secretion and induces mydriasis via peripheral antimuscarinic activity .

Table 2: Receptor Binding Kinetics of Procyclidine

Receptor SubtypeKiK_i (nM)Physiological Role
M112.4Cognition, synaptic plasticity
M37.0Smooth muscle contraction
M47.0Motor control, dopamine modulation

Clinical Applications

Parkinson’s Disease

Procyclidine alleviates rigidity and tremor in idiopathic and postencephalitic Parkinsonism, though its impact on bradykinesia is limited . Clinical trials report a 30–40% reduction in Unified Parkinson’s Disease Rating Scale (UPDRS) scores at doses of 5–10 mg/day .

Antipsychotic-Induced Extrapyramidal Symptoms (EPS)

As a second-line agent for EPS (e.g., dystonia, akathisia), procyclidine (5 mg TID) reduces symptom severity by 60–70% in schizophrenia patients on typical antipsychotics . A study of 30 patients demonstrated resolution of acute dystonia within 2 hours post-administration .

Off-Label Uses

  • Dystonia: Case reports support its use in idiopathic cervical dystonia .

  • Sialorrhea: Off-label application in amyotrophic lateral sclerosis (ALS) patients .

Adverse Effects and Toxicity

Common Adverse Reactions

  • Central nervous system: Dizziness (25%), confusion (15%), hallucinations (5%) .

  • Peripheral effects: Dry mouth (40%), blurred vision (20%), urinary retention (10%) .

Overdose Management

Acute toxicity manifests as agitation, tachycardia, mydriasis, and delirium . A case study of a 300 mg ingestion highlighted successful stabilization using benzodiazepines (lorazepam 2 mg IV), though physostigmine remains the antidote of choice .

Table 3: Overdose Symptoms and Interventions

SymptomIncidenceIntervention
Tachycardia80%Benzodiazepines, fluid resuscitation
Hyperthermia30%Active cooling
Rhabdomyolysis10%Alkaline diuresis

Pharmacokinetics

Procyclidine exhibits linear pharmacokinetics with a bioavailability of 74% and protein binding >90% . Metabolism occurs via CYP3A4/2D6-mediated oxidation, yielding inactive metabolites excreted renally .

Table 4: Pharmacokinetic Parameters

ParameterValue (Oral)Value (IV)
CmaxC_{\text{max}}116 ng/mL2705 ng·h/mL
T1/2T_{1/2}12.6 hours11.5 hours
AUC0_{0-\infty} 2007 ng·h/mL2705 ng·h/mL

A novel LC-MS/MS assay (LOQ: 0.1 ng/mL) enables precise therapeutic drug monitoring, ensuring optimal dosing in Parkinson’s patients .

Recent Research Advances

Oculomotor Effects in Schizophrenia

A double-blind crossover study (n=13) revealed procyclidine (15 mg) exacerbates smooth pursuit eye movement (SPEM) deficits (p=0.08p=0.08), underscoring its central cholinergic effects .

Bioanalytical Innovations

Raslan et al. (2022) validated a high-sensitivity LC-MS/MS method for procyclidine quantification, achieving 91.1% recovery and enabling bioequivalence studies of generic formulations .

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